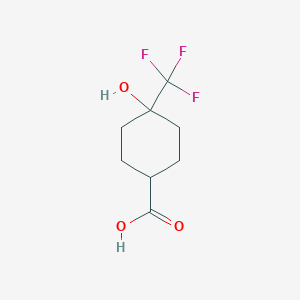

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid

Description

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (CAS: 1163729-47-2) is a fluorinated cyclohexane derivative with the molecular formula C₈H₁₁F₃O₃ and a molecular weight of 212.17 g/mol . Its structure features a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group at the 4-position of the cyclohexane ring, along with a carboxylic acid (-COOH) substituent. Key identifiers include:

Propriétés

IUPAC Name |

4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c9-8(10,11)7(14)3-1-5(2-4-7)6(12)13/h5,14H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUBKGKIMNZJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720960 | |

| Record name | 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163729-47-2 | |

| Record name | 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Catalytic Hydrogenation of Trifluoromethylbenzoic Acid

The primary synthetic route involves the high-pressure catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid to yield a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid isomers.

- Catalyst: W-2 type skeletal nickel catalyst is used for its high activity and selectivity.

- Reaction Conditions:

- Temperature: 185–200 °C

- Pressure: 7.0–7.5 MPa (high-pressure hydrogenation)

- Reaction time: Approximately 20 hours

- Reaction Medium: Aqueous sodium hydroxide solution (typically 30% NaOH) to solubilize the starting material and facilitate the reaction.

Reaction Summary:

$$

\text{4-(Trifluoromethyl)benzoic acid} \xrightarrow[\text{W-2 skeletal Ni}]{\text{H}_2, 185-200^\circ C, 7-7.5\,MPa} \text{cis/trans-4-(trifluoromethyl)cyclohexanecarboxylic acid}

$$

Separation and Purification of the trans Isomer

The hydrogenation produces a mixture of cis and trans isomers. To isolate the trans-4-(trifluoromethyl)cyclohexanecarboxylic acid with high purity (>99.2%), a recrystallization process is employed:

- Solvent system: Mixed solvent of isopropyl ether and n-heptane in a 3:1 volume ratio.

- Procedure:

- The crude product is extracted with isopropyl ether.

- The solution is cooled to 0 °C (freezing step) to induce crystallization.

- Recrystallization is repeated 2–3 times to enhance purity.

- Yield: Approximately 60% yield of the purified trans isomer.

Alternative Preparation Insights

While direct literature on 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid is limited, related compounds such as trans-4-hydroxycyclohexanecarboxylic acid are prepared via:

- Hydrogenation of p-hydroxybenzoic acid using Pd/C or Ru catalysts in water under 80–150 °C and 1–3 MPa H2 pressure.

- Isomerization with sodium alkoxides in alcohol solvents (methanol, ethanol, propanol, etc.) to enrich the trans isomer.

- Crystallization from ethyl acetate/petroleum ether mixtures for purification.

These methods provide a conceptual basis for trifluoromethyl analogues, though trifluoromethyl substitution requires more robust conditions and specific catalysts (skeletal nickel) due to electronic effects.

Data Summary Table: Key Parameters for Preparation of trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid

| Step | Conditions/Details | Notes |

|---|---|---|

| Starting Material | 4-(Trifluoromethyl)benzoic acid | Commercially available, inexpensive |

| Catalyst | W-2 type skeletal nickel | High activity for aromatic ring hydrogenation |

| Hydrogenation Temp | 185–200 °C | High temperature needed for full reduction |

| Hydrogen Pressure | 7.0–7.5 MPa | High pressure for efficient hydrogenation |

| Reaction Time | ~20 hours | Ensures complete conversion |

| Reaction Medium | 30% NaOH aqueous solution | Enhances solubility and reaction rate |

| Product Mixture | cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid | Needs separation |

| Purification Solvent | Isopropyl ether : n-heptane = 3:1 | Used for recrystallization |

| Purification Method | Freezing at 0 °C, recrystallization 2–3 times | Achieves >99.2% purity |

| Final Yield | ~60% (purified trans isomer) | Good yield for industrial scale |

| Melting Point | 154 °C | Confirms purity |

Research Findings and Industrial Relevance

- The use of skeletal nickel catalysts and high-pressure hydrogenation is a cost-effective and scalable approach compared to precious metal catalysts.

- The freezing and recrystallization technique simplifies post-reaction purification, avoiding toxic reagents like thiourea used in older methods.

- The process yields a high-purity trans isomer suitable for applications in liquid crystal technologies and as intermediates in pharmaceuticals and agrochemicals.

- The method has been patented recently (CN114426475A), indicating industrial interest and applicability.

Analyse Des Réactions Chimiques

Tandem Dehydrogenation-Olefination-Decarboxylation-Aromatization (D-O-D-A)

This compound undergoes a multifold C–H activation sequence under Pd/ligand catalytic systems, enabling 3D-to-2D structural transformations . Key steps include:

-

Dehydrogenation : Initiated by β-hydride elimination at the β,γ-positions, forming an α,β-unsaturated intermediate.

-

Olefination : Directed by the carboxylic acid group, olefin partners (e.g., acrylates, styrenes) insert at the activated C–H site.

-

Decarboxylation : Loss of CO₂ drives aromatization.

-

Aromatization : Final step yielding substituted benzene derivatives.

Dehydroxylation Pathway

Despite its hydroxyl group, this compound bypasses lactone formation under catalytic conditions. Instead, a dehydroxylation-decarboxylation-aromatization pathway dominates :

-

Key Observation : Free -OH groups do not poison the catalyst but instead undergo elimination.

-

Outcome : Direct conversion to trifluoromethyl-substituted arenes without phenolic byproducts.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | [Pd(π-cinnamyl)Cl]₂ (10 mol%) |

| Ligand | N-Ac-Val-OH (20 mol%) |

| Oxidant | Ag₂CO₃ (2 equiv) |

| Base | Na₂HPO₄ (2 equiv) |

| Solvent | HFIP |

| Temperature/Time | 110°C, 36 h |

Reaction Mechanisms and Intermediates

Control experiments and isotopic labeling studies reveal:

-

Intermediate Isolation : β,γ-Unsaturated olefinated cyclohexene carboxylic acid (Int-B') is critical .

-

Catalytic Cycle :

-

Pd(II)-assisted C–H activation at the β-position.

-

β-Hydride elimination generates Int-B'.

-

Olefin insertion followed by decarboxylation.

-

Sequential dehydrogenation completes aromatization.

-

Critical Step : Proto-decarboxylation induces olefinic shift, avoiding lactonization .

Comparative Reactivity with Other Cycloalkyl Carboxylic Acids

The trifluoromethyl group and hydroxyl substitution confer distinct reactivity:

| Substrate Class | Primary Pathway | Major Product |

|---|---|---|

| 4-Hydroxy-4-(CF₃)-cyclohexane | D-O-D-D-A* | Trifluoromethyl-olefinated arene |

| Cyclopentane carboxylic acid | D-O-D-AA† | Difunctionalized cyclopentene |

| Unsubstituted cyclohexane | D-O-D-A | Olefinated benzene |

*D-O-D-D-A: Dehydrogenation-Olefination-Decarboxylation-Dehydroxylation-Aromatization

†D-O-D-AA: Dehydrogenation-Olefination-Decarboxylation-Allylic Acyloxylation

Functional Group Compatibility

The trifluoromethyl group enhances stability, while the hydroxyl group participates in non-covalent interactions:

Applications De Recherche Scientifique

Chemical Synthesis

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid serves as a building block in the synthesis of more complex organic molecules. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups enables various coupling reactions, facilitating the formation of new carbon-carbon bonds and the introduction of additional functionalities into synthesized compounds.

Biological Applications

Research indicates that this compound may exhibit significant biological activity , including:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as cholinesterases and cyclooxygenases, which are relevant in treating neurodegenerative diseases and inflammatory conditions.

- Therapeutic Properties : Investigations into its anti-inflammatory and anticancer activities have shown promise, positioning it as a candidate for drug development.

Material Science

In industrial applications, this compound is explored for its role in developing new materials , particularly fluorinated polymers. The trifluoromethyl group enhances the stability and lipophilicity of materials, making them suitable for various applications.

Pharmaceutical Industry

The compound is being investigated as an intermediate in drug synthesis. Its unique chemical properties make it a valuable asset in the pharmaceutical industry for developing novel therapeutic agents .

Case Study 1: Enzyme Inhibition

A study demonstrated that structurally similar compounds to this compound effectively inhibited cholinesterases. This inhibition suggests potential therapeutic applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Case Study 2: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in anticancer drug development.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The compound’s distinctiveness arises from the combination of -OH and -CF₃ groups. Below is a comparative analysis with analogous cyclohexane derivatives:

Table 1: Key Properties of 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid and Analogues

Functional and Reactivity Differences

Electronic Effects: The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to non-fluorinated analogues (e.g., 4-Hydroxycyclohexanecarboxylic acid, pKa ~4-5) . The hydroxyl group enhances hydrogen bonding, improving solubility in polar solvents relative to cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid .

This contrasts with 4,4-Difluorocyclohexanecarboxylic acid, where smaller -F substituents allow faster reactions .

Biological Relevance :

- Fluorinated compounds like this compound are preferred in drug design for metabolic stability and bioavailability. For example, derivatives of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (C₈H₁₄O₃) are used in peptide synthesis due to their rigidity .

Research Findings

- Stereochemical Analysis : Mosher’s method confirmed the R-configuration at C-4 in related hydroxy-trifluoromethyl cyclohexane derivatives, critical for chiral drug synthesis .

- Industrial Applications : Cyclohexanecarboxylic acid derivatives are hydrogenated to produce intermediates like 1-hydroxycyclohexyl phenyl ketone, but the -CF₃ group in this compound may require specialized catalysts due to its stability .

Activité Biologique

4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid (CAS No. 1163729-47-2) is an organic compound characterized by its unique functional groups: a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group attached to a cyclohexane ring. This structural composition contributes to its distinctive chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C8H11F3O3. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable candidate for various applications in medicinal chemistry and material science.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can increase binding affinity to specific enzymes or receptors, leading to inhibition or activation of critical pathways. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, further influencing the compound's biological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme-inhibitory properties. For instance, studies have shown that structurally similar compounds can inhibit cholinesterases and cyclooxygenases, which are crucial in various physiological processes . The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases and inflammatory conditions.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders . The presence of the hydroxyl group may contribute to its ability to scavenge free radicals.

Anticancer Potential

The compound has been investigated for its potential anticancer activities. In vitro studies have shown that derivatives containing trifluoromethyl groups can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells . The mechanism behind this activity may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Study 1: Enzyme Inhibition

In a study evaluating the inhibitory effects of various fluorinated compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), derivatives with trifluoromethyl groups demonstrated significant inhibitory activity. For example, one derivative exhibited an IC50 value of 10.4 μM against AChE, indicating moderate potency .

Study 2: Antioxidant Activity

An investigation into the antioxidant capabilities of similar compounds revealed that those with trifluoromethyl substituents showed enhanced radical scavenging activities compared to their non-fluorinated counterparts. This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)cyclohexanone | Lacks hydroxyl and carboxylic acid groups | Limited biological activity |

| 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester | Methyl ester instead of hydroxyl group | Moderate activity against certain enzymes |

| Trans-4-(trifluoromethyl)cyclohexanecarboxylic acid | Different stereochemistry | Varies based on stereochemistry |

The unique combination of functional groups in this compound provides distinct biological activities compared to similar compounds, enhancing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid?

- Answer : The compound has a molecular formula of C₈H₁₁F₃O₃ , a molecular weight of 273.04 g/mol , and a hydroxyl (-OH) and trifluoromethyl (-CF₃) group substituted on the cyclohexane ring at the 4-position. While direct melting/boiling points are not available for this compound, analogs like 4-(trifluoromethyl)cyclohexanecarboxylic acid exhibit a melting point of 71–75°C and a boiling point of 230–231°C . Key analytical techniques for characterization include ¹H/¹³C NMR (to confirm substituent positions), HPLC (to assess purity ≥98%), and mass spectrometry (to verify molecular weight).

Q. How can this compound be synthesized, and what are common challenges in its preparation?

- Answer : A plausible route involves hydroxylation of 4-(trifluoromethyl)cyclohexanecarboxylic acid using oxidizing agents (e.g., H₂O₂/Fe²⁺) or enzymatic methods. Alternatively, cyclohexene intermediates may undergo electrophilic trifluoromethylation followed by oxidation. Challenges include:

- Regioselectivity : Ensuring the hydroxyl and trifluoromethyl groups occupy the same carbon (4-position) requires steric/electronic control .

- Purification : Chromatography (e.g., reverse-phase HPLC) is critical due to polar functional groups and potential diastereomer formation .

Q. What safety precautions are necessary when handling this compound?

- Answer : Based on structurally related cyclohexanecarboxylic acids (e.g., 4,4-difluoro analogs), the compound likely carries Risk Code 36/37/38 (irritating to eyes, skin, and respiratory system). Recommended precautions:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Follow Safety Phrases 26 (rinse eyes with water if exposed) and 22 (avoid inhalation) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring influence the compound’s reactivity and biological activity?

- Answer : The cis/trans configuration of substituents on the cyclohexane ring affects both chemical reactivity and pharmacological interactions. For example, trans-4-substituted analogs (e.g., trans-4-aminocyclohexanecarboxylic acid) show distinct hydrogen-bonding patterns in crystallography, impacting solubility and target binding . Computational modeling (e.g., DFT calculations) can predict preferred conformations and guide synthetic strategies to isolate specific stereoisomers .

Q. What advanced analytical methods resolve contradictions in spectral data for this compound?

- Answer : Contradictions in NMR or IR data (e.g., unexpected splitting patterns) may arise from dynamic ring flipping or impurity interference. Solutions include:

- Variable-temperature NMR to assess conformational stability.

- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously .

- High-resolution mass spectrometry (HRMS) to confirm molecular composition and detect trace impurities .

Q. How can this compound be utilized in pharmacological research, and what are its potential mechanisms of action?

- Answer : Structurally related compounds (e.g., 4,4-difluorocyclohexanecarboxylic acid) are intermediates in macrolide antibiotic synthesis . Potential mechanisms:

- Enzyme inhibition : The trifluoromethyl group may act as a bioisostere for methyl or carbonyl groups, modulating enzyme binding (e.g., cyclooxygenase or cytochrome P450).

- Prodrug design : The carboxylic acid group enables conjugation with drug carriers (e.g., esterification for improved bioavailability) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Answer : Key strategies include:

- Protecting group chemistry : Temporarily block the carboxylic acid group during hydroxylation/trifluoromethylation to prevent side reactions.

- Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) for regioselective trifluoromethylation .

- Process monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Methodological Notes

- Stereochemical analysis : Use X-ray crystallography or NOESY NMR to confirm spatial arrangement of substituents .

- Purity validation : Combine HPLC (for organic impurities) and Karl Fischer titration (to ensure moisture ≤0.5%) .

- Toxicity screening : Employ in vitro assays (e.g., Ames test) to assess mutagenic potential before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.